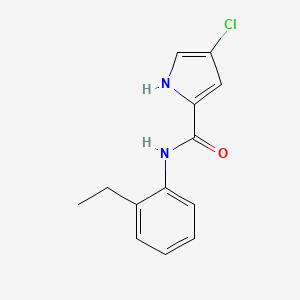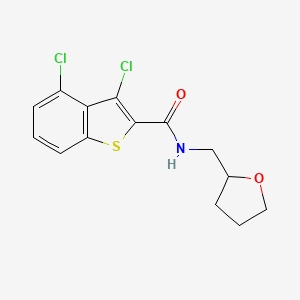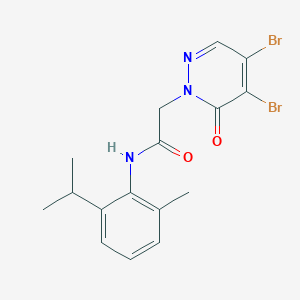
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several studies have shown that 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can inhibit the growth and proliferation of cancer cells, including multiple myeloma, breast cancer, and colon cancer. In addition, 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Wirkmechanismus
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a crucial role in the regulation of immune and inflammatory responses by controlling the expression of genes involved in these processes. By inhibiting NF-κB activity, 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can reduce the production of pro-inflammatory cytokines and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can have off-target effects on other signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is its potential use in combination therapy with other drugs for cancer and inflammatory diseases. Another area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide. In addition, further studies are needed to understand the long-term effects of 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide on immune and inflammatory responses.
Synthesemethoden
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-ethylphenylamine with 4-chloro-1H-pyrrole-2-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the amide bond. The resulting product is then purified and crystallized to obtain the final compound, 4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide. This synthesis method has been optimized and reported in various research articles.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-9-5-3-4-6-11(9)16-13(17)12-7-10(14)8-15-12/h3-8,15H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNJTUBZJXNRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-ethylphenyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)

![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
![[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)


![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)